molecular formula C11H12N2O2 B8724990 5-Methyl-5-(3-methylphenyl)imidazolidine-2,4-dione CAS No. 652992-46-6

5-Methyl-5-(3-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B8724990
CAS No.: 652992-46-6
M. Wt: 204.22 g/mol
InChI Key: RXYPZQNTNDCQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-(3-methylphenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

652992-46-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-methyl-5-(3-methylphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-7-4-3-5-8(6-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15)

InChI Key

RXYPZQNTNDCQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(C(=O)NC(=O)N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 930 mg 3′-methylacetophenone in 5 mL anhydrous ethanol was added 2.04 g NH4HCO3, 542 mg KCN, then 2.1 mL conc. NH4OH. The mixture was stirred at 60° C. overnight. Addition of water and partial solvent removal induced crystallization. The product was vacuum filtered and washed several times with water. The resultant white solid was recrystallized from MeOH to yield 5-methyl-5-(3-methylphenyl)-imidazolidine-2,4-dione as a white solid. A solution of 351 mg of the imidazolidinedione product, 822 mg KMnO4 and 1.44 g NaOH in 20 mL H2O was heated to 95° C. for 2 hours, then allowed to cool to RT. Ethanol (5 mL) was added to decompose the remaining KMnO4, and the mixture filtered, acidified, and left to stand overnight. The fine precipitate that formed was recovered by gravity filtration to yield, after drying in vacuo, 5-methyl-5-(3-carboxyphenyl)-imidizalodine-2,4-dione as an off-white solid.
Quantity
930 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4HCO3
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.